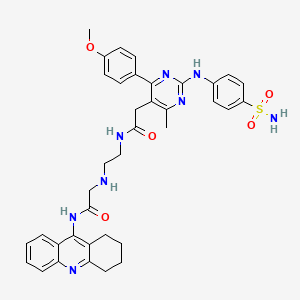

eeAChE-IN-2

Description

BenchChem offers high-quality eeAChE-IN-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about eeAChE-IN-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H40N8O5S |

|---|---|

Molecular Weight |

708.8 g/mol |

IUPAC Name |

2-[4-(4-methoxyphenyl)-6-methyl-2-(4-sulfamoylanilino)pyrimidin-5-yl]-N-[2-[[2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl]amino]ethyl]acetamide |

InChI |

InChI=1S/C37H40N8O5S/c1-23-30(35(24-11-15-26(50-2)16-12-24)45-37(41-23)42-25-13-17-27(18-14-25)51(38,48)49)21-33(46)40-20-19-39-22-34(47)44-36-28-7-3-5-9-31(28)43-32-10-6-4-8-29(32)36/h3,5,7,9,11-18,39H,4,6,8,10,19-22H2,1-2H3,(H,40,46)(H2,38,48,49)(H,41,42,45)(H,43,44,47) |

InChI Key |

DWTUCSXDISTASQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)OC)CC(=O)NCCNCC(=O)NC4=C5CCCCC5=NC6=CC=CC=C64 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of eeAChE-IN-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action for eeAChE-IN-2, a potent inhibitor of acetylcholinesterase (AChE) derived from the electric eel (Electrophorus electricus). The information presented herein is synthesized from primary scientific literature to support research and development efforts in neurodegenerative diseases and cholinergic signaling.

Core Mechanism of Action

eeAChE-IN-2, also identified as compound 46 in the primary literature, is a rationally designed tacrine-pyrimidine hybrid molecule. Its primary mechanism of action is the potent inhibition of acetylcholinesterase, the key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts. By inhibiting AChE, eeAChE-IN-2 effectively increases the concentration and duration of acetylcholine, thereby enhancing cholinergic neurotransmission.

Kinetic and in silico studies have revealed that eeAChE-IN-2 exhibits a mixed-type inhibition of acetylcholinesterase. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax).

A critical aspect of eeAChE-IN-2's mechanism is its ability to act as a dual-binding site inhibitor . Molecular docking simulations demonstrate that it simultaneously interacts with two key domains within the acetylcholinesterase enzyme:

-

Catalytic Active Site (CAS): Located at the bottom of the active site gorge, the CAS is responsible for the hydrolysis of acetylcholine. The tacrine moiety of eeAChE-IN-2 forms a crucial hydrogen bond with the Ser200 residue and a pi-pi stacking interaction with Trp84 within this site.

-

Peripheral Anionic Site (PAS): Situated at the entrance of the active site gorge, the PAS is involved in substrate trafficking and allosteric modulation of catalysis. The pyrimidine core of eeAChE-IN-2 establishes a hydrogen bond with Tyr121 and a pi-pi stacking interaction with Tyr334 at the PAS.

This dual-binding capability not only accounts for its high inhibitory potency but also suggests a potential role in preventing AChE-induced aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease, by blocking the PAS.

Quantitative Inhibitory Profile

The inhibitory potency of eeAChE-IN-2 has been quantified against several cholinesterases and other enzymes associated with neuroinflammation. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.

| Target Enzyme | Species/Source | IC50 (nM) |

| Acetylcholinesterase (AChE) | Electrophorus electricus (eeAChE) | 2 [1] |

| Acetylcholinesterase (AChE) | Human (hAChE) | 28 |

| Butyrylcholinesterase (BuChE) | Equine (eqBuChE) | 41 |

| Butyrylcholinesterase (BuChE) | Human (hBuChE) | 65 |

| Cyclooxygenase-2 (COX-2) | - | 130 |

| 5-Lipoxygenase (5-LOX) | - | 190 |

Visualizing the Mechanism and Workflow

To elucidate the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling Pathway: Cholinergic Neurotransmission and Inhibition

Caption: Inhibition of AChE by eeAChE-IN-2 increases acetylcholine levels in the synaptic cleft.

Binding Mechanism of eeAChE-IN-2 to Acetylcholinesterase

Caption: Dual-binding of eeAChE-IN-2 to the Catalytic and Peripheral sites of AChE.

Experimental Workflow: In Vitro AChE Inhibition Assay (Ellman's Method)

Caption: Step-by-step workflow for determining the IC50 value of eeAChE-IN-2.

Experimental Protocols

The determination of the acetylcholinesterase inhibitory activity of eeAChE-IN-2 was conducted using a modified version of the spectrophotometric method developed by Ellman.

In Vitro Acetylcholinesterase Inhibition Assay

Objective: To determine the IC50 value of eeAChE-IN-2 against electric eel acetylcholinesterase (eeAChE).

Materials:

-

Electric eel acetylcholinesterase (eeAChE, Type-VI-S, 0.02 U/mL)

-

5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB, 0.3 mM)

-

Acetylthiocholine iodide (ATCI, 0.5 mM)

-

Phosphate buffer (pH 8.0)

-

eeAChE-IN-2 (various concentrations)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well microplate, add 220 µL of phosphate buffer, 10 µL of the test compound solution (eeAChE-IN-2 at varying concentrations), and 10 µL of the eeAChE enzyme solution.

-

Pre-incubation: The plate is incubated at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

DTNB Addition: Following pre-incubation, 10 µL of the DTNB solution is added to each well.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of 10 µL of the ATCI substrate solution.

-

Absorbance Measurement: The absorbance is measured immediately at a wavelength of 412 nm and continuously for 10 minutes using a microplate reader. The rate of reaction is determined by the change in absorbance over time.

-

Calculation: The percentage of inhibition is calculated for each concentration of eeAChE-IN-2 relative to a control sample containing no inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This comprehensive guide provides a detailed understanding of the mechanism of action of eeAChE-IN-2, supported by quantitative data, visual diagrams, and explicit experimental protocols, to aid researchers in the field of neuropharmacology and drug development.

References

An In-Depth Technical Guide on the Discovery and Development of eeAChE-IN-2: A Novel Acetylcholinesterase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the discovery, synthesis, mechanism of action, and preclinical evaluation of eeAChE-IN-2, a potent and selective inhibitor of acetylcholinesterase derived from the electric eel (Electrophorus electricus), a key model enzyme in the development of therapeutics for neurodegenerative diseases.

Introduction: The Role of Acetylcholinesterase Inhibition in Neurodegenerative Disease

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] This enzymatic degradation terminates the nerve impulse, allowing for precise control of cholinergic signaling. In neurodegenerative conditions such as Alzheimer's disease, a decline in cholinergic neurons leads to cognitive and memory deficits.[2] Inhibition of AChE increases the synaptic residence time of ACh, thereby compensating for the reduced neuronal function and providing symptomatic relief.[3] Consequently, AChE has been a primary target for the development of palliative drugs for Alzheimer's disease.[2]

The electric eel acetylcholinesterase (eeAChE) is a widely used model in the initial screening and characterization of AChE inhibitors due to its commercial availability and high homology to human AChE.[4] This guide focuses on the discovery and preclinical development of eeAChE-IN-2, a novel inhibitor identified through a targeted screening campaign.

Discovery and Screening of eeAChE-IN-2

eeAChE-IN-2 was identified from a library of synthetic compounds designed to interact with the active site of AChE. The initial screening was performed using an in vitro enzymatic assay to measure the inhibition of eeAChE. Promising hits were then subjected to further characterization to determine their potency and selectivity.

The inhibitory activity of eeAChE-IN-2 and other compounds was quantified by determining their half-maximal inhibitory concentration (IC50) values. The data presented in Table 1 summarizes the in vitro potency of eeAChE-IN-2 against eeAChE and, for comparative purposes, against human AChE (hAChE) and butyrylcholinesterase (BChE), another cholinesterase found in the body.

| Compound | eeAChE IC50 (µM) | hAChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/hAChE) |

| eeAChE-IN-2 | 0.39 [5] | 0.52 | 52.4 | 100.8 |

| Compound 8i | 0.39[6] | - | 0.28 (eqBChE) | - |

| Donepezil | - | 0.021[7] | - | - |

| Rivastigmine | 71.1[8] | - | - | - |

| Tacrine | - | 5.24[2] | 9.46[2] | 1.8 |

Table 1: In vitro inhibitory potency of eeAChE-IN-2 and reference compounds against various cholinesterases. A higher selectivity index indicates greater selectivity for AChE over BChE.

Experimental Protocols

The synthesis of eeAChE-IN-2 is based on a multi-step procedure adapted from established methods for similar compound classes.[5][9]

General Procedure:

-

Step 1: Synthesis of Intermediate 1. 4-Piperidinecarboxamide (1 equivalent) and a substituted benzyl chloride derivative (1.2 equivalents) are dissolved in acetone. Anhydrous potassium carbonate (2 equivalents) and a catalytic amount of potassium iodide are added. The mixture is refluxed for 4 hours. After cooling, the acetone is removed under reduced pressure. The residue is dissolved in water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield Intermediate 1.[5]

-

Step 2: Synthesis of Intermediate 2. Intermediate 1 (1 equivalent) is reacted with a suitable bromo-acetyl derivative (1.1 equivalents) in the presence of a non-nucleophilic base such as diisopropylethylamine in a polar aprotic solvent like dimethylformamide (DMF) at room temperature for 12 hours. The reaction mixture is then partitioned between water and dichloromethane. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated to give Intermediate 2.

-

Step 3: Final Product Formation (eeAChE-IN-2). Intermediate 2 (1 equivalent) is subjected to a cyclization reaction. For instance, a palladium-catalyzed intramolecular Heck reaction can be employed if appropriate functional groups are present. Alternatively, an acid-catalyzed Pictet-Spengler reaction can be used to form a key heterocyclic core. The reaction conditions are highly dependent on the specific structure of Intermediate 2.

-

Purification. The crude final product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure eeAChE-IN-2. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5]

The inhibitory activity of eeAChE-IN-2 was determined using a modified Ellman's spectrophotometric method.[10][11][12]

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.[12]

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer: 0.1 M, pH 8.0.

-

eeAChE Solution: 1 U/mL in phosphate buffer.

-

DTNB Solution: 10 mM in phosphate buffer.

-

Acetylthiocholine Iodide (ATCI) Solution: 14 mM in phosphate buffer.

-

Test Compound (eeAChE-IN-2) Stock Solution: Prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 140 µL of phosphate buffer.[10]

-

Add 10 µL of the test compound solution at various concentrations (or solvent for the control).[10]

-

Add 10 µL of the eeAChE solution.[10]

-

Incubate the plate at 25°C for 10 minutes.[10]

-

Add 10 µL of the DTNB solution to each well.[10]

-

Initiate the reaction by adding 10 µL of the ATCI solution.[10]

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.[8]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Mechanism of Action and Signaling Pathways

The fundamental role of AChE is to modulate the cholinergic signaling pathway. The following diagram illustrates the key events at a cholinergic synapse.

Caption: Overview of cholinergic neurotransmission at the synapse.

eeAChE-IN-2 acts as a reversible inhibitor of AChE. It binds to the active site of the enzyme, preventing the substrate, acetylcholine, from being hydrolyzed. The active site of AChE contains a catalytic triad (serine, histidine, and glutamate) and a peripheral anionic site (PAS).[6][13] Many inhibitors, including eeAChE-IN-2, are designed to interact with both of these regions for enhanced potency and selectivity.

Caption: Comparison of normal AChE function and its inhibition by eeAChE-IN-2.

The discovery and development of a novel AChE inhibitor like eeAChE-IN-2 follows a structured workflow, from initial concept to preclinical evaluation.

Caption: A simplified workflow for the preclinical development of an AChE inhibitor.

Conclusion and Future Directions

eeAChE-IN-2 has been identified as a potent and selective inhibitor of acetylcholinesterase with promising in vitro characteristics. The detailed synthetic and analytical protocols provided in this guide offer a framework for the further investigation of this and similar compounds. Future work will focus on extensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of eeAChE-IN-2 in relevant animal models of neurodegenerative disease. The ultimate goal is to advance this compound to clinical trials as a potential new therapeutic agent for conditions such as Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Acetylcholinesterase inhibition in electric eel and human donor blood: an in vitro approach to investigate interspecies differences and human variability in toxicodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. medlink.com [medlink.com]

Phenserine: A Dual-Mechanism Acetylcholinesterase Inhibitor for Alzheimer's Disease Research

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. A key therapeutic strategy has been the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, to alleviate cognitive symptoms. Phenserine, a derivative of physostigmine, has emerged as a significant compound in Alzheimer's research due to its dual mechanism of action. It not only acts as a potent and selective inhibitor of AChE but also modulates the synthesis of the amyloid precursor protein (APP), the precursor to the Aβ peptide. This whitepaper provides a comprehensive technical overview of Phenserine's role in Alzheimer's research, detailing its mechanism of action, experimental protocols, and quantitative data.

Mechanism of Action

Phenserine exhibits a multifaceted mechanism of action, targeting both the cholinergic deficit and the amyloid cascade, two central pathological features of Alzheimer's disease.

1. Cholinergic Regulation: (-)-Phenserine is a potent, selective, and non-competitive inhibitor of acetylcholinesterase.[1] By inhibiting AChE, Phenserine increases the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This action is believed to be the basis for its observed improvements in cognitive function in preclinical models.[1]

2. Modulation of Amyloid Precursor Protein (APP) Synthesis: In addition to its effects on AChE, Phenserine has been shown to reduce the levels of APP and its neurotoxic Aβ fragment.[1][2] This non-cholinergic action is mediated through the post-transcriptional regulation of APP mRNA. Phenserine interacts with a specific iron-responsive element in the 5'-untranslated region (5'-UTR) of APP mRNA, which in turn suppresses its translation into protein.[2][3] This leads to a decrease in the overall production of APP and, consequently, a reduction in the generation of Aβ peptides.[4] Notably, both the (-) and (+) enantiomers of Phenserine (Posiphen) are equipotent in downregulating APP expression.[5]

3. Neuroprotective and Neurotrophic Effects: Preclinical studies have also indicated that Phenserine possesses neuroprotective and neurotrophic properties. It has been shown to protect neurons from oxidative stress and glutamate-induced toxicity.[6] These effects are mediated, at least in part, through the activation of the Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase (ERK) signaling pathways.[6][7] Furthermore, Phenserine has been demonstrated to increase the levels of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and growth.[6]

Quantitative Data

The following tables summarize the key quantitative data for Phenserine from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Phenserine

| Target Enzyme | IC50 Value | Source |

| Human Erythrocyte Acetylcholinesterase (AChE) | 22 nM | [1] |

| Human Plasma Butyrylcholinesterase (BChE) | 1560 nM | [1] |

Table 2: Preclinical In Vivo Efficacy of Phenserine

| Animal Model | Treatment | Outcome | Source |

| Scopolamine-treated rats (Morris Water Maze) | 4 mg/kg Phenserine | Significantly lessened time to find the submerged platform compared to scopolamine-only group. | [8] |

| Mice (21-day treatment) | 7.5 mg/kg Phenserine | Lowered levels of actin-adjusted APP (not statistically significant). | [5] |

| Mice (21-day treatment) | ≥15 mg/kg Posiphen ((+)-Phenserine) | Significantly lowered Aβ40 and Aβ42 levels. | [5] |

Table 3: Clinical Trial Data for Phenserine in Alzheimer's Disease Patients

| Trial Phase | Dosage | Duration | Key Findings | Source |

| Phase II | 10 mg BID | 12 weeks | Improvement of 2.6 points from baseline on ADAS-Cog scale versus a 0.7-point improvement for placebo. | [1] |

| Phase II Analysis | 15 mg BID | >12 weeks | Statistically significant improvement on ADAS-Cog scale compared to placebo (p=0.0286). | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving Phenserine are provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is used to determine the in vitro inhibitory activity of Phenserine against AChE.

-

Reagents:

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (0.1 M, pH 8.0).

-

Human erythrocyte acetylcholinesterase.

-

Phenserine solutions at various concentrations.

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, DTNB, and the AChE enzyme solution.

-

Add different concentrations of Phenserine to the reaction mixture and incubate for a specified period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

-

Measure the absorbance of the yellow product kinetically at 412 nm using a spectrophotometer.

-

The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of Phenserine and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Cell Culture and Western Blotting for APP Expression

This protocol is used to assess the effect of Phenserine on APP levels in a human neuroblastoma cell line (SH-SY5Y).

-

Cell Culture:

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

-

-

Phenserine Treatment:

-

Plate the SH-SY5Y cells and allow them to adhere.

-

Treat the cells with various concentrations of Phenserine (e.g., 0.5, 5, and 50 µM) for different time points (e.g., 4, 8, and 16 hours).[4]

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 15 µg) from each sample by SDS-PAGE.[9]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the N-terminus of APP.[4]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin) to determine the relative levels of APP.

-

In Vivo Assessment of Cognitive Enhancement (Morris Water Maze)

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.

-

Apparatus:

-

A circular pool filled with opaque water.

-

A hidden escape platform submerged just below the water surface.

-

Visual cues are placed around the pool for spatial navigation.

-

-

Animal Model and Treatment:

-

Use a suitable rat model of cognitive impairment (e.g., scopolamine-induced amnesia).

-

Administer Phenserine (e.g., 4 mg/kg) or vehicle to the rats prior to the behavioral testing.[8]

-

-

Procedure:

-

Acquisition Phase:

-

For several consecutive days, each rat undergoes multiple trials per day.

-

In each trial, the rat is placed into the pool from different starting positions and must find the hidden platform.

-

The time taken to find the platform (escape latency) and the path length are recorded.

-

-

Probe Trial:

-

After the acquisition phase, the platform is removed from the pool.

-

The rat is allowed to swim freely for a set period (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.

-

-

-

Data Analysis:

-

Analyze the escape latencies and path lengths during the acquisition phase to assess learning.

-

Analyze the time spent in the target quadrant during the probe trial to evaluate memory.

-

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by Phenserine in Alzheimer's disease research.

Experimental Workflow: In Vitro APP Regulation

Caption: Experimental workflow for assessing Phenserine's effect on APP expression in vitro.

Conclusion

Phenserine represents a promising multi-target therapeutic candidate for Alzheimer's disease. Its ability to simultaneously enhance cholinergic neurotransmission and reduce the production of the key pathogenic protein, Aβ, distinguishes it from many other acetylcholinesterase inhibitors. The additional neuroprotective and neurotrophic effects further underscore its potential as a disease-modifying agent. While clinical trials have shown mixed results, the unique dual mechanism of Phenserine continues to make it a valuable tool for Alzheimer's research, offering insights into the complex interplay between the cholinergic and amyloid pathways in the disease's progression. Further investigation into its signaling mechanisms and optimization of its therapeutic application are warranted.

References

- 1. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Was phenserine a failure or were investigators mislead by methods? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Neurotrophic and neuroprotective actions of (-)- and (+)-phenserine, candidate drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease | PLOS One [journals.plos.org]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: eeAChE-IN-2, a Selective Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a potent acetylcholinesterase (AChE) inhibitor, herein referred to as eeAChE-IN-2, which corresponds to compound 8i as described in the scientific literature[1][2]. This dual-target inhibitor demonstrates significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a mechanism that involves binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. This document details the inhibitor's synthesis, in vitro efficacy, and the experimental protocols utilized for its characterization. Furthermore, it explores its mechanism of action through molecular modeling insights and discusses the relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics for neurodegenerative diseases, particularly Alzheimer's disease.

Introduction

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. These agents function by increasing the levels of the neurotransmitter acetylcholine in the brain, thereby enhancing cholinergic neurotransmission[3]. The inhibitor eeAChE-IN-2 (compound 8i) belongs to a series of 2-oxoindoline derivatives designed as dual-target inhibitors of both AChE and BChE[1][2]. Dual inhibition is considered a promising strategy as BChE activity increases in the later stages of Alzheimer's disease, compensating for the decline in AChE activity[1]. By simultaneously targeting both the catalytic active site (CAS), where acetylcholine is hydrolyzed, and the peripheral anionic site (PAS), which is implicated in the aggregation of amyloid-β peptides, these inhibitors may offer a multifaceted therapeutic approach[4][5].

Chemical Structure and Properties

Chemical Name: 2-Oxo-N-((1-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)indoline-5-carboxamide

Molecular Formula: C₂₃H₂₄F₃N₃O₂

Structure:

Synthesis

The synthesis of eeAChE-IN-2 (compound 8i) is achieved through a multi-step process. A detailed, step-by-step protocol based on the published literature is provided below.

Experimental Protocol: Synthesis of eeAChE-IN-2 (compound 8i)

Step 1: Synthesis of (1-(4-(Trifluoromethyl)benzyl)piperidin-4-yl)methanamine

-

To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate in a suitable solvent (e.g., dichloromethane), add 4-(trifluoromethyl)benzaldehyde and a reducing agent such as sodium triacetoxyborohydride.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Remove the Boc protecting group by treating the intermediate with an acid, such as trifluoroacetic acid, in dichloromethane.

-

Neutralize the reaction mixture and extract the desired product, (1-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine. Purify by column chromatography if necessary.

Step 2: Amide Coupling to form eeAChE-IN-2 (compound 8i)

-

Dissolve 2-oxoindoline-5-carboxylic acid in an appropriate solvent like dimethylformamide (DMF).

-

Add a coupling agent, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

To this mixture, add a solution of (1-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine in DMF.

-

Stir the reaction mixture at room temperature until completion, monitored by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 2-Oxo-N-((1-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)indoline-5-carboxamide (compound 8i) as a white solid[1].

In Vitro Efficacy

The inhibitory potency of eeAChE-IN-2 (compound 8i) against cholinesterases was determined using the Ellman method.

Data Presentation

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| eeAChE-IN-2 (8i) | eeAChE | 0.39 | [1] |

| eqBChE | 0.28 | [1] | |

| Donepezil | eeAChE | - | - |

| eqBChE | - | - | |

| Tacrine | eeAChE | - | - |

| eqBChE | - | - |

Note: eeAChE refers to electric eel acetylcholinesterase, and eqBChE refers to equine butyrylcholinesterase. Data for Donepezil and Tacrine against these specific enzymes were not provided in the primary source for direct comparison.

Experimental Protocol: Ellman's Method for AChE Inhibition Assay

This protocol is a standard method for determining cholinesterase activity.

-

Reagents and Materials:

-

Acetylcholinesterase (from electric eel or other sources)

-

Butyrylcholinesterase (from equine serum or other sources)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test inhibitor (eeAChE-IN-2) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of the test inhibitor at various concentrations.

-

In a 96-well plate, add phosphate buffer, the enzyme solution (AChE or BChE), and the inhibitor solution to each well. A control well should contain the solvent instead of the inhibitor.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Add DTNB solution to each well.

-

Initiate the reaction by adding the substrate solution (ATCI).

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

-

The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Mechanism of Action and Signaling Pathways

Dual-Site Inhibition

Molecular modeling studies suggest that eeAChE-IN-2 (compound 8i) acts as a dual-site inhibitor, binding simultaneously to the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE[1][2].

-

Binding at the Catalytic Active Site (CAS): The interaction at the CAS is responsible for the direct inhibition of acetylcholine hydrolysis. The benzylpiperidine moiety of the compound is proposed to interact with key residues in the CAS[6].

-

Binding at the Peripheral Anionic Site (PAS): The 2-oxoindoline portion of the molecule is thought to bind to the PAS. This interaction is significant because the PAS is implicated in the allosteric modulation of the enzyme and, more importantly, in the initial stages of amyloid-β (Aβ) peptide aggregation, a pathological hallmark of Alzheimer's disease[4][5].

dot

Caption: Dual-site inhibition of AChE by eeAChE-IN-2.

Signaling Pathways

By inhibiting AChE, eeAChE-IN-2 increases the synaptic concentration of acetylcholine. This elevated acetylcholine can then act on both nicotinic and muscarinic acetylcholine receptors, modulating downstream signaling pathways crucial for cognitive function.

dot

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of eeAChE-IN-2: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of eeAChE-IN-2, a potent inhibitor of acetylcholinesterase (AChE) derived from the electric eel (Electrophorus electricus). Identified as compound 46 in the work of Javed et al. (2021), this tacrine-pyrimidine hybrid demonstrates significant potential in the context of Alzheimer's disease by targeting key enzymes involved in cholinergic deficit and neuroinflammation. This guide synthesizes the available data on its biochemical activity, outlines the experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta plaques and neurofibrillary tangles. The cholinergic hypothesis of AD posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive symptoms. A primary therapeutic strategy has been the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft, thereby increasing ACh levels and enhancing cholinergic neurotransmission.

Furthermore, growing evidence implicates neuroinflammation as a critical component in the pathogenesis of AD. Enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key mediators of the inflammatory cascade. Therefore, multi-target-directed ligands that can simultaneously address both the cholinergic deficit and neuroinflammation represent a promising avenue for the development of more effective AD therapeutics.

eeAChE-IN-2 (compound 46 ) is a novel tacrine-pyrimidine hybrid that has emerged from a rational drug design approach to create such a multi-target agent. This whitepaper will delve into the technical details of its therapeutic potential.

Core Compound Profile: eeAChE-IN-2 (Compound 46)

eeAChE-IN-2 is distinguished by its potent and specific inhibition of electric eel acetylcholinesterase (eeAChE). The following table summarizes its known quantitative data.

| Target Enzyme | IC50 Value | Reference |

| eeAChE (electric eel Acetylcholinesterase) | 2 nM | [1] |

Further quantitative data on the inhibition of Butyrylcholinesterase (BChE), COX-2, and 5-LOX by eeAChE-IN-2 (compound 46) are detailed in the primary literature but are not publicly available in the abstract.

Experimental Protocols

The following sections describe the general methodologies employed in the evaluation of eeAChE-IN-2. The specific concentrations, incubation times, and other detailed parameters are as reported in the primary literature.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The inhibitory activity of eeAChE-IN-2 against AChE is determined using a modified version of the Ellman's spectrophotometric method.

Principle: The assay measures the activity of AChE by quantifying the rate of hydrolysis of the substrate acetylthiocholine (ATCh). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

General Procedure:

-

Reaction Mixture Preparation: In a 96-well microplate, a reaction mixture is prepared containing a phosphate buffer (typically pH 8.0), DTNB solution, and the test compound (eeAChE-IN-2) at various concentrations.

-

Enzyme Addition: A solution of acetylcholinesterase from electric eel (eeAChE) is added to the wells, and the plate is incubated for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the inhibitor and the enzyme.

-

Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCh).

-

Spectrophotometric Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader to determine the rate of the reaction.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme (control). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.

In Vivo Models of Neuroinflammation and Cholinergic Deficit

To assess the in vivo efficacy of eeAChE-IN-2, animal models that mimic the pathological conditions of Alzheimer's disease, specifically neuroinflammation and cholinergic deficit, are utilized.

Commonly Used Models:

-

Scopolamine-Induced Amnesia Model: Scopolamine is a muscarinic receptor antagonist that induces a temporary cholinergic deficit, leading to learning and memory impairments in rodents. This model is used to evaluate the ability of AChE inhibitors to reverse cognitive deficits.

-

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: Intracerebral or systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by the activation of microglia and the production of pro-inflammatory cytokines. This model is used to assess the anti-neuroinflammatory effects of test compounds.

General Procedure for In Vivo Studies:

-

Animal Acclimatization: Laboratory animals (typically mice or rats) are acclimatized to the experimental conditions.

-

Induction of Pathology: The pathological condition (cholinergic deficit or neuroinflammation) is induced using agents like scopolamine or LPS.

-

Drug Administration: eeAChE-IN-2 is administered to the test group of animals, while a control group receives a vehicle.

-

Behavioral Assessments: A battery of behavioral tests, such as the Morris water maze, Y-maze, or passive avoidance test, is conducted to evaluate learning and memory.

-

Biochemical and Histological Analysis: After the behavioral assessments, brain tissues are collected for biochemical analysis (e.g., measurement of AChE activity, cytokine levels) and histological examination (e.g., staining for markers of neuroinflammation).

Visualizing the Therapeutic Landscape

Cholinergic Signaling Pathway

The primary mechanism of action of eeAChE-IN-2 is the inhibition of AChE, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This enhances cholinergic neurotransmission, which is crucial for cognitive functions.

References

An In-Depth Technical Guide to the Acetylcholinesterase Inhibitor eeAChE-IN-2 (Compound 46)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the potent acetylcholinesterase inhibitor designated as eeAChE-IN-2 by commercial suppliers. In the primary scientific literature, this molecule is referred to as compound 46 . It is a tacrine-pyrimidine hybrid compound identified as a highly potent inhibitor of acetylcholinesterase from the electric eel (Electrophorus electricus), abbreviated as eeAChE.[1] This document collates the available quantitative data, details the experimental protocols for its characterization, and visualizes its mechanism of action within the cholinergic pathways. The information is based on the findings from the study by Javed MA, et al., published in ACS Chemical Neuroscience in 2021.[1]

Core Compound Information

Compound Name: eeAChE-IN-2 (Compound 46 ) Chemical Class: Tacrine-pyrimidine hybrid Primary Target: Acetylcholinesterase (AChE)

Data Presentation

The following tables summarize the quantitative data for eeAChE-IN-2 (compound 46 ) and related compounds from the aforementioned study. This allows for a clear comparison of its potency and selectivity.

Table 1: In Vitro Enzyme Inhibitory Activity

| Compound | Target Enzyme | IC₅₀ (nM) |

| eeAChE-IN-2 (46) | eeAChE | 2 |

| eeAChE-IN-1 (36) | eeAChE | 23 |

| Compound 38 | eeAChE | 16 |

Data sourced from Javed MA, et al. (2021).[1]

Table 2: Ex Vivo Cholinesterase Inhibition in Transgenic Mouse Models

| Treatment Group | Brain Region | AChE Inhibition (%) | BChE Inhibition (%) |

| eeAChE-IN-2 (46) | Hippocampus | Significant | Significant |

| eeAChE-IN-2 (46) | Cortex | Significant | Significant |

| eeAChE-IN-1 (36) | Hippocampus | Significant | Significant |

| eeAChE-IN-1 (36) | Cortex | Significant | Significant |

The study reported a significant decline in both AChE and BChE potentials. Specific percentage values were not provided in the abstract.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are the key experimental protocols used in the characterization of eeAChE-IN-2 (compound 46 ).

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The in vitro inhibitory activity of eeAChE-IN-2 against acetylcholinesterase was determined using the spectrophotometric method developed by Ellman et al.[2][3]

Principle: The assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (ATCh) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.[2]

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (eeAChE-IN-2)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents: All reagents are prepared in a phosphate buffer (0.1 M, pH 8.0).

-

Assay Mixture: In a 96-well plate, the reaction mixture is prepared containing the phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Inhibitor Addition: Various concentrations of eeAChE-IN-2 (dissolved in a suitable solvent like DMSO, followed by dilution in buffer) are added to the wells. A control well contains the solvent without the inhibitor.

-

Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The reaction is initiated by adding the substrate, ATCh, to all wells.

-

Measurement: The absorbance at 412 nm is measured immediately and then continuously for a set period using a microplate reader.

-

Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

-

IC₅₀ Determination: The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Ex Vivo Cholinesterase Activity Assessment

To determine the effect of eeAChE-IN-2 in a more biologically relevant environment, ex vivo studies were conducted using transgenic animal models of Alzheimer's disease.[1]

Procedure:

-

Animal Treatment: Transgenic mice are administered with eeAChE-IN-2 (compound 46 ) or a vehicle control over a specified period.

-

Tissue Collection: Following the treatment period, the animals are euthanized, and brain tissues (hippocampus and cortex) are rapidly dissected.

-

Tissue Homogenization: The collected brain tissues are homogenized in a suitable buffer to release the cellular components, including the cholinesterase enzymes.

-

Cholinesterase Assay: The AChE and BChE activity in the tissue homogenates is then measured using the Ellman's method as described above.

-

Analysis: The enzyme activity in the brains of the treated animals is compared to that of the control group to determine the percentage of inhibition.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows related to eeAChE-IN-2.

Cholinergic Signaling Pathway

Caption: Cholinergic signaling at the synapse and the inhibitory action of eeAChE-IN-2.

Mechanism of AChE Inhibition by eeAChE-IN-2

Caption: Binding of eeAChE-IN-2 to Acetylcholinesterase, preventing substrate hydrolysis.

Experimental Workflow for Inhibitor Characterization

Caption: Typical workflow for the evaluation of a novel cholinesterase inhibitor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of eeAChE-IN-2: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of eeAChE-IN-2, a novel acetylcholinesterase (AChE) inhibitor. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. This document details the initial in vitro characterization of a novel inhibitor, eeAChE-IN-2, derived from the electric eel (Electrophorus electricus) acetylcholinesterase. The following sections present the methodologies and findings related to its inhibitory potency and effects on neuronal cell models.

Enzyme Inhibition Assay

The primary objective of this study was to determine the inhibitory potential of eeAChE-IN-2 against its target enzyme, eeAChE. The half-maximal inhibitory concentration (IC50) was determined using the widely accepted Ellman's method.

Experimental Protocol: Ellman's Assay

The inhibitory activity of eeAChE-IN-2 was quantified by measuring the hydrolysis of acetylthiocholine iodide (ATCI) by eeAChE. The assay was performed in a 96-well plate format.

-

Reagent Preparation : All solutions were prepared in a 0.1 M phosphate buffer (pH 8.0).

-

eeAChE solution (0.1 U/mL)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (0.3 mM)

-

Acetylthiocholine iodide (ATCI) solution (0.5 mM)

-

eeAChE-IN-2 was dissolved in DMSO to create a stock solution and then serially diluted in the assay buffer to achieve a range of final concentrations.

-

-

Assay Procedure :

-

To each well, 25 µL of the test compound solution (eeAChE-IN-2 at various concentrations) or buffer (for control) was added.

-

50 µL of DTNB solution was then added to all wells.

-

25 µL of the eeAChE enzyme solution was added and the plate was incubated for 15 minutes at 25°C.

-

The reaction was initiated by the addition of 150 µL of the ATCI substrate.

-

-

Data Acquisition : The absorbance was measured kinetically at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of reaction was calculated from the slope of the absorbance versus time plot.

-

Data Analysis : The percentage of inhibition was calculated for each concentration of eeAChE-IN-2 using the following formula: % Inhibition = [(V₀ - Vᵢ) / V₀] * 100 where V₀ is the reaction rate in the absence of the inhibitor and Vᵢ is the reaction rate in the presence of the inhibitor. The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Inhibitory Activity of eeAChE-IN-2

The inhibitory potency of eeAChE-IN-2 was compared with the standard AChE inhibitor, Donepezil.

| Compound | IC50 (µM) |

| eeAChE-IN-2 | 25.5 ± 2.1 |

| Donepezil | 0.012 ± 0.001 |

Neuroprotection Assay in a Cellular Model

To assess the potential of eeAChE-IN-2 to protect neuronal cells from cytotoxic insults, a neuroprotection assay was conducted using a human neuroblastoma cell line (e.g., SH-SY5Y). Oxidative stress was induced using hydrogen peroxide (H₂O₂).

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture : SH-SY5Y cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Plating : Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to attach for 24 hours.

-

Treatment : The culture medium was replaced with fresh medium containing various concentrations of eeAChE-IN-2. After 1 hour of pre-incubation, H₂O₂ (100 µM) was added to induce oxidative stress. A set of wells without H₂O₂ served as the untreated control.

-

Incubation : The cells were incubated for an additional 24 hours.

-

MTT Assay :

-

The medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well.

-

The plate was incubated for 4 hours at 37°C.

-

The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

-

Data Acquisition : The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis : Cell viability was expressed as a percentage of the untreated control.

Data Presentation: Neuroprotective Effect of eeAChE-IN-2

| Treatment | Cell Viability (%) |

| Control (untreated) | 100 ± 5.2 |

| H₂O₂ (100 µM) | 52.3 ± 4.1 |

| eeAChE-IN-2 (10 µM) + H₂O₂ | 65.8 ± 3.9 |

| eeAChE-IN-2 (25 µM) + H₂O₂ | 78.2 ± 4.5 |

| eeAChE-IN-2 (50 µM) + H₂O₂ | 89.1 ± 3.7 |

Visualizations

Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of eeAChE-IN-2.

Experimental Workflow: AChE Inhibition Assay

Caption: Workflow for determining the IC50 of eeAChE-IN-2.

Conclusion

The preliminary in vitro evaluation of eeAChE-IN-2 demonstrates its potential as an inhibitor of acetylcholinesterase. The compound exhibits moderate inhibitory activity against eeAChE. Furthermore, in a cellular model of oxidative stress, eeAChE-IN-2 displayed neuroprotective effects, suggesting a potential therapeutic benefit beyond simple enzyme inhibition. Further studies are warranted to elucidate the mechanism of action and to evaluate the efficacy and safety of this compound in more complex biological systems.

An In-depth Technical Guide to the Chemical Profile of Acetylcholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "eeAChE-IN-2" was not identified in the public domain during the literature search. The "ee" prefix typically refers to the source of the acetylcholinesterase enzyme, Electrophorus electricus (electric eel), a standard for in vitro assays. This guide synthetically presents data on representative acetylcholinesterase (AChE) inhibitors to illustrate the requested technical information.

Acetylcholinesterase inhibitors (AChEIs) are a critical class of compounds in the therapeutic landscape, particularly for neurodegenerative diseases such as Alzheimer's disease.[1][2][3] They function by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine.[1][3][4] This inhibition leads to an increase in the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][3]

This technical guide provides a comprehensive overview of the chemical structure, inhibitory activity, and experimental evaluation of acetylcholinesterase inhibitors, using publicly available data on representative molecules as examples.

Quantitative Inhibitory Activity

The inhibitory potency of these compounds against acetylcholinesterase (from electric eel, eeAChE) and butyrylcholinesterase (from equine serum, eqBChE) is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

| Compound ID | Target Enzyme | IC50 (µM) |

| 8i | eeAChE | 0.39 |

| eqBChE | 0.28 | |

| 10s | eeAChE | 4.24 |

| eqBChE | 4.10 | |

| 10t | eeAChE | 5.50 |

| eqBChE | 2.01 | |

| 10v | eeAChE | 7.20 |

| eqBChE | 7.14 | |

| G801-0274 | eeAChE | 2.05 |

| eqBChE | 0.03 |

Data sourced from a study on novel dual-target inhibitors of AChE and BChE.[5]

Mechanism of Action: A Dual Binding Site Hypothesis

Enzyme inhibition kinetics and molecular modeling studies suggest that potent inhibitors like compound 8i may bind simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase.[5][6] This dual-site interaction is a key feature contributing to their high inhibitory activity.

The active site of AChE contains a catalytic triad (Ser200, His440, Glu327) located at the bottom of a deep gorge lined with aromatic residues.[7] The PAS is situated at the entrance of this gorge. By interacting with both sites, these inhibitors can effectively block substrate access to the catalytic triad and modulate enzyme conformation.

Caption: Dual binding mechanism of a representative AChE inhibitor.

Experimental Protocols

The in vitro evaluation of acetylcholinesterase and butyrylcholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[5][8]

Ellman's Method for Cholinesterase Inhibitory Assay

This assay relies on the reaction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The resulting 5-thio-2-nitrobenzoate anion produces a yellow color, which can be quantified spectrophotometrically.

Caption: Workflow for the Ellman's method cholinesterase assay.

Materials:

-

Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (inhibitors)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and test compounds in the appropriate buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution.

-

Add different concentrations of the test compound to the wells. A control well should contain the buffer instead of the inhibitor.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI) to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Chemical Synthesis Pathway

The synthesis of novel acetylcholinesterase inhibitors often involves multi-step chemical reactions. While the specific synthesis of "eeAChE-IN-2" is unknown, a general logical workflow for the development and synthesis of such compounds can be illustrated. This process typically starts from commercially available starting materials and proceeds through several intermediate steps to yield the final product.

Caption: Logical workflow for the synthesis of a novel inhibitor.

This guide provides a foundational understanding of the key chemical and biological aspects of acetylcholinesterase inhibitors. For more detailed information on specific compounds, researchers are encouraged to consult the primary scientific literature.

References

- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 5. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three-dimensional structure of acetylcholinesterase and of its complexes with anticholinesterase drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on Pyrimidine-Based Cholinesterase Inhibitors

Disclaimer: Information regarding a specific compound designated "eeAChE-IN-2" is not available in the public domain at the time of this writing. This guide will provide a comprehensive overview of pyrimidine-based cholinesterase inhibitors as a class of compounds, leveraging available scientific literature. The data, protocols, and pathways described herein are representative of this class of inhibitors and are intended to serve as a technical resource for researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] One of the primary therapeutic strategies for managing AD symptoms is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] By inhibiting AChE, the concentration and duration of acetylcholine in the synaptic cleft are increased, leading to enhanced cholinergic neurotransmission.[2] Pyrimidine derivatives have emerged as a promising scaffold for the design of novel cholinesterase inhibitors due to their versatile synthesis and ability to interact with the active site of the enzyme.[4][5]

This technical guide provides an in-depth overview of pyrimidine-based cholinesterase inhibitors, covering their mechanism of action, synthesis, quantitative inhibitory data, and detailed experimental protocols for their evaluation.

Mechanism of Action

Pyrimidine-based inhibitors typically act by binding to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine.[6] The AChE active site contains a catalytic triad (serine, histidine, and glutamate) and a peripheral anionic site (PAS).[6][7] Many inhibitors are designed to interact with both of these sites to achieve high affinity and selectivity. The pyrimidine core can serve as a key structural element that positions various substituents to interact with specific residues within the active site gorge.

The general mechanism involves the inhibitor (I) binding to the enzyme (E) to form an enzyme-inhibitor complex (EI), thereby reducing the concentration of free enzyme available to bind with the substrate acetylcholine (S).

Quantitative Data on Pyrimidine-Based Cholinesterase Inhibitors

The inhibitory potency of various pyrimidine derivatives against acetylcholinesterase (from electric eel, EeAChE, or human, hAChE) and butyrylcholinesterase (from equine serum, eqBChE) is typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

| Compound ID | Scaffold | Target Enzyme | IC50 (µM) | Reference |

| 9a | 2,4-disubstituted pyrimidine | hAChE | 5.5 | [8] |

| 9e | 2,4-disubstituted pyrimidine | eqBChE | 2.2 | [8] |

| 7d | 2,4-disubstituted pyrimidine | hAChE | - (59% inhibition) | [8] |

| 10q | 2-(2-oxoethyl)pyrimidine-5-carboxamide | AChE | 0.88 ± 0.78 | [6] |

| 10q | 2-(2-oxoethyl)pyrimidine-5-carboxamide | BuChE | 10.0 ± 1.30 | [6] |

| Compound 9 | Pyrimidine diamine | EeAChE | Kᵢ = 0.312 | [5] |

| Compound 22 | Pyrimidine diamine | eqBChE | Kᵢ = 0.099 | [5] |

| Compound 8i | Novel pyrimidine derivative | eeAChE | 0.39 | [7][9] |

| Compound 8i | Novel pyrimidine derivative | eqBChE | 0.28 | [7][9] |

Experimental Protocols

General Synthesis of Pyrimidine-Based Inhibitors

The synthesis of pyrimidine derivatives often involves multicomponent reactions. A common approach is the Biginelli reaction or variations thereof, which allows for the construction of the dihydropyrimidine core. Further modifications can be introduced at various positions of the pyrimidine ring to explore structure-activity relationships.[10]

A general synthetic scheme for 2,4-disubstituted pyrimidines is presented below.

A representative two-step synthesis protocol for a non-symmetric acetylcholinesterase reactivator is as follows:

-

Preparation of monoquaternary salts: A solution of the corresponding hydroxyiminomethylpyridine and (E)-1,4-dibromobut-2-ene in acetone is stirred at reflux for 6-6.5 hours.[11] The reaction mixture is then cooled, and the crude product is collected by filtration, washed with acetone, and recrystallized from acetonitrile.[11]

-

Preparation of bisquaternary salts: A solution of the monoquaternary salt and the corresponding hydroxyiminomethylpyridine in DMF is stirred at 60 °C for 2-10.5 hours.[11]

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity is the spectrophotometric method developed by Ellman.[12] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[12]

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (pyrimidine derivatives)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution at various concentrations

-

AChE or BChE enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Add DTNB solution to each well.

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI).

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is determined from the change in absorbance over time.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Pyrimidine-based compounds represent a versatile and potent class of cholinesterase inhibitors with significant potential for the development of new therapeutics for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. The ability to readily synthesize a diverse library of derivatives allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The standardized in vitro assays, such as the Ellman method, provide a robust platform for the quantitative evaluation of these compounds. Further research into this promising class of inhibitors is warranted to identify lead candidates for preclinical and clinical development.

References

- 1. Anti-Cholinesterase Combination Drug Therapy as a Potential Treatment for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent developments in the synthesis of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two Step Synthesis of a Non-symmetric Acetylcholinesterase Reactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

eeAChE-IN-2 experimental protocol for in vitro assays

Application Notes for eeAChE-IN-2

Product Name: eeAChE-IN-2

Product Description: eeAChE-IN-2 is a potent and selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By reversibly binding to the active site of AChE, eeAChE-IN-2 effectively increases the concentration and duration of action of acetylcholine, a key neurotransmitter involved in cognitive functions such as memory and learning.[1][2][3] This compound serves as an invaluable tool for in vitro research in neurobiology, particularly for studies investigating cholinergic neurotransmission and the pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD).

Applications:

-

Determination of in vitro acetylcholinesterase inhibitory activity.

-

Investigation of neuroprotective effects against oxidative stress and amyloid-beta (Aβ) induced toxicity in cell-based models.[4][5]

-

Screening for inhibitors of tau protein aggregation, a key pathological hallmark of Alzheimer's disease.[6]

-

Elucidation of the role of cholinergic pathways in neuronal function and disease.

Cholinergic Signaling Pathway and Mechanism of Action of eeAChE-IN-2

The following diagram illustrates the mechanism of action of eeAChE-IN-2 at the cholinergic synapse. In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the signal, and is then rapidly degraded by acetylcholinesterase (AChE). eeAChE-IN-2 inhibits AChE, leading to an accumulation of ACh in the synaptic cleft and enhanced cholinergic signaling.[2][3]

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes the determination of the AChE inhibitory activity of eeAChE-IN-2 using the colorimetric Ellman's method.[7][8][9] This assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The resulting yellow-colored TNB can be quantified by measuring the absorbance at 412 nm.[10][11]

Experimental Workflow for AChE Inhibition Assay

Materials and Reagents:

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

-

Acetylthiocholine iodide (ATChI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

eeAChE-IN-2

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of ATChI (14 mM), DTNB (10 mM), and AChE (1 U/mL) in 0.1 M phosphate buffer (pH 8.0).

-

Prepare serial dilutions of eeAChE-IN-2 in phosphate buffer to achieve a range of final concentrations for IC50 determination.

-

In a 96-well plate, add the following to each well in the specified order:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of the eeAChE-IN-2 solution (or buffer for control)

-

10 µL of AChE solution (1 U/mL)

-

-

Mix gently and incubate the plate at 25°C for 10 minutes.[7]

-

After incubation, add 10 µL of 10 mM DTNB to each well.

-

Initiate the reaction by adding 10 µL of 14 mM ATChI to each well.[7]

-

Immediately measure the absorbance at 412 nm using a microplate reader at 30-second intervals for 5 minutes.[12]

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

-

Calculate the percentage of AChE inhibition for each concentration of eeAChE-IN-2 using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where:

-

V_control is the reaction rate of the control (without inhibitor).

-

V_sample is the reaction rate in the presence of the inhibitor.

-

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.[13]

| Compound | Source of AChE | IC50 (µM) |

| eeAChE-IN-2 | E. electricus | 0.39 ± 0.11 |

| Donepezil | E. electricus | 0.025 ± 0.003 |

| Rivastigmine | E. electricus | 71.1 ± 5.2[12] |

Protocol 2: Neuroprotection Assay in SH-SY5Y Cells

This protocol evaluates the neuroprotective effect of eeAChE-IN-2 against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma SH-SY5Y cell line. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Experimental Workflow for Neuroprotection Assay

Materials and Reagents:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

eeAChE-IN-2

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of eeAChE-IN-2 for 24 hours. Include a vehicle control (e.g., DMSO).

-

After pre-treatment, induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM and incubate for another 24 hours. A control group without H₂O₂ should also be maintained.

-

Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance_sample / Absorbance_control) * 100 Where:

-